molecular formula C24H22N2O5 B423111 2-METHOXY-5-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE

2-METHOXY-5-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE

Cat. No.: B423111
M. Wt: 418.4g/mol
InChI Key: WZJHEZQIPQOTBM-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-5-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester group, a hydrazone linkage, and methoxy substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE typically involves the following steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 2-methoxy-4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Esterification: The hydrazone is then reacted with 2-methoxy-5-formylbenzoic acid in the presence of a suitable esterification agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-METHOXY-5-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-methylphenol: A simpler compound with similar methoxy and methyl substituents.

    2-methoxy-5-methylphenol: Another related compound with a methoxy group and a methyl group on the aromatic ring.

Uniqueness

2-METHOXY-5-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE is unique due to its complex structure, which includes a hydrazone linkage and a benzoate ester group

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4g/mol

IUPAC Name

[2-methoxy-5-[(E)-[(2-methoxy-4-methylbenzoyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C24H22N2O5/c1-16-9-11-19(21(13-16)30-3)23(27)26-25-15-17-10-12-20(29-2)22(14-17)31-24(28)18-7-5-4-6-8-18/h4-15H,1-3H3,(H,26,27)/b25-15+

InChI Key

WZJHEZQIPQOTBM-MFKUBSTISA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC=C3)OC

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC=C3)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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